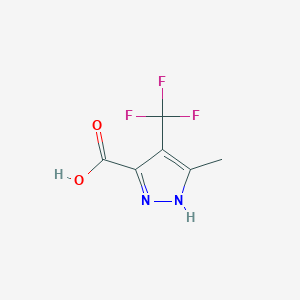

5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

5-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 4 of the pyrazole ring. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research . Its carboxylic acid moiety allows for further functionalization, such as esterification or amidation, to optimize physicochemical properties for specific applications .

Properties

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(5(12)13)11-10-2/h1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPQGRKTFLNDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization and subsequent functional group modifications to introduce the methyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of suitable starting materials under controlled conditions. Various methods have been documented, including the use of trifluoromethylating agents to introduce the trifluoromethyl group, which enhances the compound's biological activity.

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Infrared Spectroscopy (IR) : Helps identify functional groups by measuring molecular vibrations.

- Mass Spectrometry (MS) : Provides molecular weight information and helps confirm the molecular formula.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been evaluated against various phytopathogenic fungi, showing effectiveness comparable to established fungicides like boscalid. The mechanism of action often involves inhibition of fungal enzymes critical for cell wall synthesis or metabolism.

Case Study:

In a study published in Molecules, the compound was tested against multiple strains of fungi, demonstrating higher antifungal efficacy than traditional agents at lower concentrations .

Medicinal Chemistry Applications

The compound has also been explored for its potential as a drug candidate targeting G protein-coupled receptors (GPCRs). Its structural features allow it to interact with biological targets effectively, making it a candidate for developing antihypertensive agents or other therapeutic drugs.

Research Findings:

A study highlighted the synthesis of derivatives from pyrazole-based compounds that showed promising results as angiotensin II antagonists, suggesting that modifications to the pyrazole structure could yield potent therapeutic agents .

Agrochemical Applications

This compound is being investigated for its use in agrochemicals, particularly as a fungicide. Its ability to control harmful fungi makes it valuable in crop protection strategies.

Fungicidal Efficacy:

The compound has been formulated into various fungicidal compositions that demonstrate improved performance against resistant fungal strains . Its application rates can be optimized to minimize environmental impact while maximizing efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Applications | Efficacy |

|---|---|---|---|

| This compound | Structure | Antifungal, Medicinal Chemistry | High |

| 1-Methyl-3-Trifluoromethyl-Pyrazole-4-Carboxylic Acid | Structure | Antihypertensive Agents | Moderate |

| 4-Benzoyl-5-Phenyl-Pyrazole Derivatives | Structure | Antifungal Agents | Variable |

Mechanism of Action

The mechanism of action of 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Positional Effects: The trifluoromethyl group’s position significantly impacts electronic properties. For example, trifluoromethyl at position 4 (target compound) vs.

Physicochemical Properties

Trifluoromethyl and methyl groups influence solubility, logP, and stability:

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs. For instance, this compound is more lipophilic than 5-methyl-1H-pyrazole-3-carboxylic acid due to -CF₃ .

- Acidity : The electron-withdrawing -CF₃ group enhances the acidity of the carboxylic acid moiety. Compounds with -CF₃ at position 4 (target) may have lower pKa values than those with -CF₃ at position 3 or 5 .

Biological Activity

5-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1361812-52-3) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

- Molecular Formula : C6H5F3N2O

- Molecular Weight : 192.11 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid, which contributes to its unique biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines:

- Mechanism of Action : The compound appears to exert its effects through multiple pathways, potentially involving the inhibition of key enzymes involved in cancer cell proliferation.

- Case Studies : In vitro studies have shown that this compound can inhibit growth in lung cancer and breast cancer cell lines, demonstrating significant antiproliferative activity comparable to established chemotherapeutics .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to modulate inflammatory responses:

- Research Findings : Studies indicate that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

- Comparison with Standards : In various assays, the compound's anti-inflammatory activity has been shown to be comparable to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

3. Fungicidal Activity

This compound has also been investigated for its fungicidal properties:

- Application in Agriculture : The compound has demonstrated effectiveness against several fungal pathogens, making it a candidate for agricultural fungicides .

- Mechanism : Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal growth.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization. For example, trifluoromethyl groups are introduced via halogen exchange (e.g., using CF₃Cl) or via direct substitution with trifluoromethylating agents. Post-cyclization steps may include hydrolysis of ester groups to carboxylic acids under basic conditions (e.g., NaOH/ethanol reflux) . Key intermediates are characterized by NMR (¹H, ¹³C) and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via elemental analysis (C, H, N content), HPLC (≥95% purity threshold), and complementary techniques like melting point determination. Discrepancies between HPLC and elemental data may indicate residual solvents or byproducts, necessitating recrystallization or column chromatography .

Q. What are the typical pharmacological activities associated with trifluoromethyl-pyrazole derivatives?

Trifluoromethyl-pyrazoles often exhibit anti-inflammatory, analgesic, or anti-proliferative properties. For instance, analogs like 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid demonstrate autophagy induction and mTOR/p70S6K pathway inhibition in cancer models . Activity is validated via in vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., carrageenan-induced edema) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the trifluoromethyl group during synthesis?

Steric effects from the -CF₃ group can reduce yields in cyclization or substitution steps. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Introducing directing groups (e.g., methylsulfanyl) to guide functionalization . Example: In , K₂CO₃ in ethanol under reflux improved yields for analogous pyrazole derivatives .

Q. What analytical challenges arise in resolving NMR signals for structurally similar pyrazole derivatives?

Overlapping signals from the trifluoromethyl (-CF₃) and methyl (-CH₃) groups complicate ¹H-NMR interpretation. Solutions include:

Q. How can conflicting biological activity data be resolved for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation involves:

Q. What strategies improve regioselectivity in derivatizing the carboxylic acid group?

The carboxylic acid can be converted to acid chlorides (SOCl₂, oxalyl chloride) for amidation or esterification. For example:

- Schotten-Baumann reaction with alcohols to form esters.

- Cyclization with hydrazines to yield pyrazolopyridazinones . Selectivity is enhanced by protecting the pyrazole nitrogen or using bulky bases (e.g., DBU) to minimize side reactions .

Methodological Considerations

Q. How do computational methods aid in predicting the compound’s molecular targets?

Molecular docking (AutoDock, Schrödinger) identifies potential kinase or enzyme binding pockets. For example, the trifluoromethyl group’s electronegativity may favor interactions with hydrophobic ATP-binding sites, as seen in mTOR inhibition studies .

Q. What are the best practices for handling discrepancies between synthetic yields and theoretical calculations?

Yield losses often stem from side reactions (e.g., hydrolysis of -CF₃). Troubleshooting includes:

- Monitoring reaction progress via TLC or LC-MS.

- Optimizing stoichiometry (e.g., excess hydrazine for cyclization).

- Post-synthesis purification via acid-base extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.